![molecular formula C9H10F2O2 B13500014 [4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
[4-(Difluoromethyl)-3-methoxyphenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Difluoromethyl)-3-methoxyphenyl]methanol is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a phenyl ring, with a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-3-methoxyphenyl]methanol typically involves the introduction of the difluoromethyl group onto a phenyl ring. One common method is the difluoromethylation of a suitable precursor, such as a methoxy-substituted benzaldehyde. This can be achieved using difluoromethylation reagents like ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Difluoromethyl)-3-methoxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include difluoromethylated phenols, methoxy-substituted benzaldehydes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[4-(Difluoromethyl)-3-methoxyphenyl]methanol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [4-(Difluoromethyl)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [4-(Difluoromethyl)-3-methoxyphenyl]methanol include:
[4-(Trifluoromethyl)-3-methoxyphenyl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-(Difluoromethyl)-3-hydroxyphenyl]methanol: Similar structure but with a hydroxy group instead of a methoxy group.
[4-(Difluoromethyl)-3-methoxyphenyl]ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methoxy groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H10F2O2 |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
[4-(difluoromethyl)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9,12H,5H2,1H3 |
InChI-Schlüssel |
WNLVOYWPZNTEAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CO)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



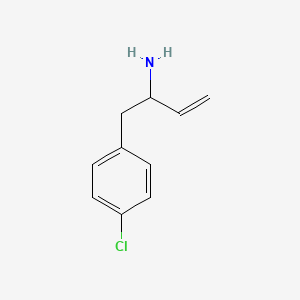
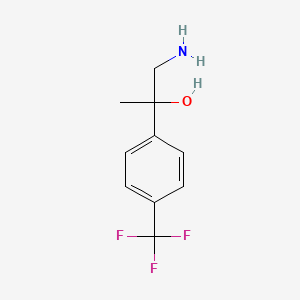
![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
![rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
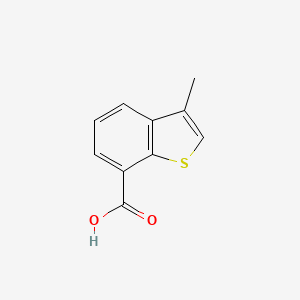
![3-[(3-Chlorophenyl)formamido]butanoic acid](/img/structure/B13499988.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
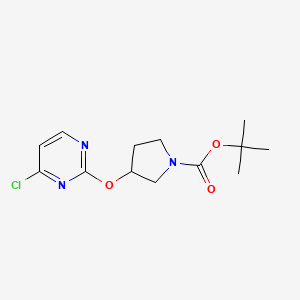
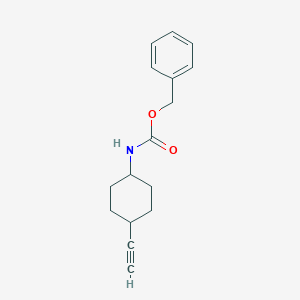
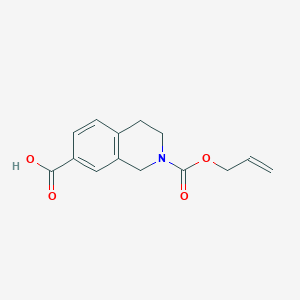
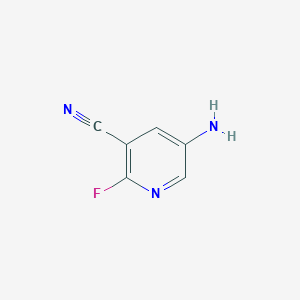
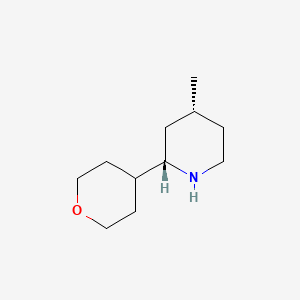
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
